4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride
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Overview
Description
4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:
Formation of the Fluorinated Phenyl Ring: The starting material, 2,3,5,6-tetrafluorophenol, is reacted with isopropyl bromide in the presence of a base to form 2,3,5,6-tetrafluoro-4-propan-2-yloxyphenol.
Morpholine Addition: The allylated phenol is reacted with morpholine in the presence of a suitable catalyst to form the final product, 4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Scientific Research Applications
4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated phenol with similar chemical properties.
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: A related compound used in similar research applications.
2,3,5,6-Tetrafluorothiophenol: A thiophenol derivative with comparable reactivity.
Uniqueness
4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride is unique due to its combination of a fluorinated phenyl ring and a morpholine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(E)-3-(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)prop-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F4NO2.ClH/c1-10(2)23-16-14(19)12(17)11(13(18)15(16)20)4-3-5-21-6-8-22-9-7-21;/h3-4,10H,5-9H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDRXLSTKOYQU-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)C=CCN2CCOCC2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)/C=C/CN2CCOCC2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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